(S)-2-(1-((4-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoicacid
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Overview
Description
MAB-CHMINACA metabolite M3 RM is a metabolite of the synthetic cannabinoid MAB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. MAB-CHMINACA is known for its high potency and has been associated with numerous adverse events and fatalities . The metabolite M3 is characterized by the hydroxylation of the cyclohexyl ring and hydrolysis of the terminal amide .
Preparation Methods
The synthesis of MAB-CHMINACA involves several steps, starting from the appropriate indazole derivative. The synthetic route typically includes:
Step 1: Formation of the indazole core.
Step 2: Introduction of the cyclohexylmethyl group.
Step 3: Attachment of the tert-butyl group.
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, utilizing high-purity reagents and controlled reaction conditions to ensure consistency and safety.
Chemical Reactions Analysis
MAB-CHMINACA metabolite M3 undergoes several types of chemical reactions:
Oxidation: Hydroxylation of the cyclohexyl ring.
Hydrolysis: Hydrolysis of the terminal amide group.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or molecular oxygen.
Hydrolyzing agents: Such as water or dilute acids.
The major products formed from these reactions are the hydroxylated and hydrolyzed derivatives of the parent compound .
Scientific Research Applications
MAB-CHMINACA metabolite M3 has several scientific research applications:
Forensic Toxicology: Used as a reference standard to confirm the intake of MAB-CHMINACA in clinical and forensic cases.
Pharmacokinetics: Studied to understand the metabolism and excretion of synthetic cannabinoids in the human body.
Analytical Chemistry: Employed in the development of analytical methods for the detection of synthetic cannabinoids and their metabolites.
Mechanism of Action
The mechanism of action of MAB-CHMINACA and its metabolites involves binding to cannabinoid receptors in the body. These receptors, primarily CB1 and CB2, are part of the endocannabinoid system. MAB-CHMINACA exhibits high affinity for these receptors, leading to potent psychoactive effects . The exact molecular pathways and targets involved in the action of its metabolites, including M3, are still under investigation.
Comparison with Similar Compounds
MAB-CHMINACA metabolite M3 is similar to other synthetic cannabinoids such as:
AB-CHMINACA: Differing by the replacement of the isopropyl group with a tert-butyl group.
ADB-CHMINACA: Another structural analog with similar metabolic pathways.
MDMB-CHMINACA: Exhibits similar hydroxylation and hydrolysis reactions.
The uniqueness of MAB-CHMINACA metabolite M3 lies in its specific metabolic transformations, which are crucial for its identification and analysis in biological samples .
Properties
Molecular Formula |
C21H29N3O4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2S)-2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28)/t13?,14?,18-/m1/s1 |
InChI Key |
HWEQMPAYSNTICF-WTNGLUPJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Synonyms |
ADB-CHMINACA metabolite M3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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